1-Chloro-3-methoxyprop-1-yne
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Overview
Description
1-Chloro-3-methoxyprop-1-yne is an organic compound characterized by the presence of a chlorine atom, a methoxy group, and a triple bond between carbon atoms. This compound falls under the category of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The molecular formula for this compound is C4H5ClO.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methoxyprop-1-yne can be synthesized through various methods. One common approach involves the reaction of propargyl alcohol with thionyl chloride (SOCl2) to introduce the chlorine atom, followed by the addition of methanol in the presence of a base to form the methoxy group. The reaction conditions typically involve low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methoxyprop-1-yne undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Addition Reactions: The triple bond can participate in addition reactions with halogens (e.g., Br2) or hydrogen halides (e.g., HCl).
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Addition Reactions: Halogens or hydrogen halides in the presence of solvents like dichloromethane (CH2Cl2).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Substitution: Formation of 3-methoxyprop-1-yne.
Addition: Formation of dihalides or haloalkenes.
Oxidation: Formation of aldehydes or ketones.
Scientific Research Applications
1-Chloro-3-methoxyprop-1-yne has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-methoxyprop-1-yne involves its reactivity with various molecular targets. The chlorine atom and the triple bond make it a versatile compound for nucleophilic and electrophilic reactions. The methoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
1-Chloro-3-methoxypropane: Similar structure but lacks the triple bond, making it less reactive in certain reactions.
3-Chloro-1-propyne: Contains a chlorine atom and a triple bond but lacks the methoxy group, affecting its solubility and reactivity.
1-Chloro-2-methoxyethane: Similar functional groups but with a different carbon chain length, influencing its physical and chemical properties.
Uniqueness: 1-Chloro-3-methoxyprop-1-yne’s unique combination of a chlorine atom, a methoxy group, and a triple bond makes it a valuable compound for various chemical transformations and applications. Its reactivity and versatility distinguish it from other similar compounds.
Properties
CAS No. |
73399-98-1 |
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Molecular Formula |
C4H5ClO |
Molecular Weight |
104.53 g/mol |
IUPAC Name |
1-chloro-3-methoxyprop-1-yne |
InChI |
InChI=1S/C4H5ClO/c1-6-4-2-3-5/h4H2,1H3 |
InChI Key |
JSJPEDYUHDYVCT-UHFFFAOYSA-N |
Canonical SMILES |
COCC#CCl |
Origin of Product |
United States |
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